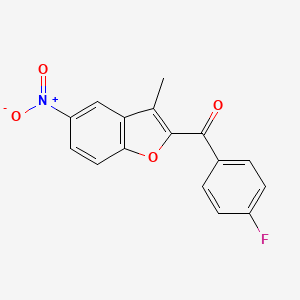

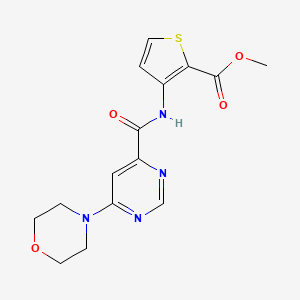

(4-Fluorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Fluorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, IR, NMR, and F NMR can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be complex and varied. For example, the nitrile in the compound can become a more electrophilic center, and therefore a ‘harder’ electrophile that predominantly undergoes an O-attack from the hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques: A study demonstrated the synthesis of compounds with similar structures to (4-Fluorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone using a three-step substitution reaction. This process was confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).

- Crystallographic and Conformational Analyses: The crystal structures of these compounds were analyzed using X-ray diffraction, and molecular structures were calculated using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).

Radiosynthesis and PET Radioligands

- Development of PET Radioligands: A compound similar to this compound was explored for creating a PET radioligand for imaging brain histamine subtype 3 receptors. This involved labeling with fluorine-18 and demonstrated favorable properties for PET imaging (Bao et al., 2012).

Antimicrobial and Antioxidant Properties

- Synthesis and Biological Activity: Research on benzofuran derivatives, which are structurally related to this compound, revealed their synthesis and potential antimicrobial activity. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial effects (Kenchappa et al., 2016).

- Antimicrobial, Antioxidant, and Docking Studies: Another study synthesized and characterized benzofuran derivatives, investigating their antimicrobial and antioxidant properties, and supported these biological properties through docking studies (Rashmi et al., 2014).

Crystal Structure and Applications in Material Science

- Crystal Structure of Related Compounds: The crystal structure of a compound closely related to this compound was reported, highlighting the importance of substituted thiophenes in material science and pharmaceuticals due to their diverse biological activities and applications in thin-film transistors, organic light-emitting transistors, and solar cells (Nagaraju et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that both indole and benzofuran derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The presence of a nitro group in the compound could make it a more electrophilic center, leading to interactions with other molecules

Biochemical Pathways

It’s known that indole and benzofuran derivatives can influence a wide range of biological pathways

Pharmacokinetics

It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing

Result of Action

It’s known that indole and benzofuran derivatives can exhibit a wide range of biological activities

Action Environment

It’s known that the solvent environment can influence the formation of certain intermediates in reactions involving similar compounds

Safety and Hazards

Direcciones Futuras

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propiedades

IUPAC Name |

(4-fluorophenyl)-(3-methyl-5-nitro-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCDUDSYZNSKJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)

![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)

![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)